3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is a heterocyclic compound belonging to the class of pyrido[1,2-a]benzimidazoles. This compound is recognized for its diverse biological activities and potential therapeutic applications. The structure features a fused ring system of pyridine and benzimidazole, which contributes to its unique chemical and biological properties. Its IUPAC name is 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one, and it has the Chemical Abstracts Service registry number 111211-54-2 .
The synthesis of 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one typically involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde or ketone. Common methods include:
3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one can undergo various chemical transformations:
The mechanism of action for 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one involves interaction with specific molecular targets within biological systems:
The physical and chemical properties of 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one include:
These properties are essential for determining its behavior in various chemical reactions and biological applications .
3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one has several scientific applications:
The compound 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is classified as a bicyclic fused heterocycle under IUPAC nomenclature. Its systematic name reflects three key structural features:
This structure belongs to two heterocyclic families:
Table 1: Heterocyclic Classification
Feature | Classification Role | Structural Implication |
---|---|---|
Pyridine ring | Scaffold for ring fusion | Provides N1 for benzimidazole annulation |
Benzimidazolone | Electron-deficient center | Establishes lactam carbonyl at C1 |
3,4-Dihydro saturation | Aliphatic bridge | Enhances conformational flexibility |
Single-crystal X-ray diffraction reveals a near-planar tricyclic system with minor deviations induced by the saturated C3–C4 bond. Key crystallographic parameters include:
The crystal lattice is stabilized by:
Table 2: Crystallographic Parameters
Parameter | Value | Significance |
---|---|---|
Crystal system | Triclinic | Low symmetry enables dense H-bonding |
Space group | P1̄ | Accommodates chiral conformers |
V (ų) | 916.18(2) | Moderate packing density |
Z | 2 | Two molecules per unit cell |
T (K) | 100 | Minimizes thermal motion artifacts |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared Spectroscopy:
Mass Spectrometry:
Table 3: Key Spectroscopic Assignments
Technique | Signal Position | Assignment | Structural Insight |
---|---|---|---|
¹H-NMR | δ 10.82 (s) | N–H (lactam) | Confirms tautomer stabilization |
¹³C-NMR | δ 163.8 | C=O (lactam) | Electron-withdrawing center |
IR | 1685 cm⁻¹ | ν(C=O) | Conjugation with benzimidazole π-system |
MS | m/z 213 [M]⁺ | Molecular ion | Validates molecular formula |
Tautomeric Equilibria:The title compound exists predominantly as the 1H-lactam tautomer (99.7% at 25°C), stabilized by:
Conformational Flexibility:
Electronic Effects:
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0